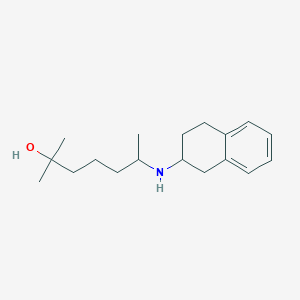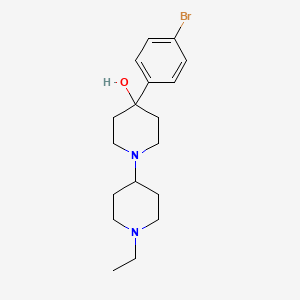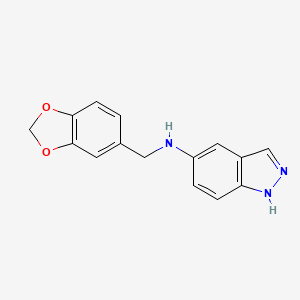![molecular formula C13H15F3N2O B3853717 4-[[2-(Trifluoromethyl)phenyl]methyl]piperazine-1-carbaldehyde](/img/structure/B3853717.png)
4-[[2-(Trifluoromethyl)phenyl]methyl]piperazine-1-carbaldehyde
Overview
Description
4-[[2-(Trifluoromethyl)phenyl]methyl]piperazine-1-carbaldehyde is an organic compound that features a piperazine ring substituted with a trifluoromethyl group and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(Trifluoromethyl)phenyl]methyl]piperazine-1-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1-[3-(trifluoromethyl)phenyl]piperazine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale alkylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[[2-(Trifluoromethyl)phenyl]methyl]piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 4-[[2-(Trifluoromethyl)phenyl]methyl]piperazine-1-carboxylic acid.
Reduction: 4-[[2-(Trifluoromethyl)phenyl]methyl]piperazine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[[2-(Trifluoromethyl)phenyl]methyl]piperazine-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 4-[[2-(Trifluoromethyl)phenyl]methyl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the piperazine and aldehyde functionalities.
2-(Trifluoromethyl)phenylboronic acid: Contains the trifluoromethyl group and a boronic acid moiety, used in different chemical reactions.
Uniqueness
4-[[2-(Trifluoromethyl)phenyl]methyl]piperazine-1-carbaldehyde is unique due to the combination of its trifluoromethyl group, piperazine ring, and aldehyde functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[[2-(trifluoromethyl)phenyl]methyl]piperazine-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)12-4-2-1-3-11(12)9-17-5-7-18(10-19)8-6-17/h1-4,10H,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZUWAUAGCVROO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[2-(4-methoxyphenyl)-1-methylethyl]-1-piperazinyl}ethanol](/img/structure/B3853635.png)

![N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2,3-dihydro-1H-inden-5-amine](/img/structure/B3853653.png)
![5-chloro-3-[(5-methyl-1H-imidazol-2-yl)methyl]quinazolin-4-one](/img/structure/B3853662.png)

![4-[2-(4-methoxyphenyl)-1-methylethyl]-1-piperazinecarbaldehyde](/img/structure/B3853674.png)

![4-[(2-Methylsulfanylanilino)methyl]phenol](/img/structure/B3853685.png)
![2-[Benzyl-(1-propylpiperidin-4-yl)amino]ethanol](/img/structure/B3853698.png)
![2,5-dimethoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B3853703.png)

![2,2'-[(1,3-benzodioxol-5-ylmethyl)imino]diethanol](/img/structure/B3853724.png)
![4-(3-{[2-(3-fluorophenyl)ethyl]amino}butyl)phenol](/img/structure/B3853739.png)
![4-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}butyl)phenol](/img/structure/B3853748.png)
